3-Chloro-4-(hydroxymethyl)phenol
Overview
Description
3-Chloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance .
Synthesis Analysis
The synthesis of substituted phenols, such as this compound, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another synthesis method involves adding lithium aluminium hydride to an ice-cooled solution of 2-chloro-5-hydroxy-benzoic acid in tetrahydrofuran and heating the mixture under reflux for 6 hours .Chemical Reactions Analysis
Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 158.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Analytical Chemistry Applications
- Quantitative NMR Analysis of Hydroxyl Groups in Lignins : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, has been used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, providing excellent resolution of various phenolic hydroxyl environments including condensed moieties (Granata & Argyropoulos, 1995).
Environmental Science Applications
- Degradation Studies of Chlorophenols : Chlorophenols, including compounds similar to 3-Chloro-4-(hydroxymethyl)phenol, have been studied under various conditions to understand their environmental fate. For instance, research on ultrasonic induced dehalogenation and oxidation of chlorophenols in aqueous media helps understand the environmental degradation pathways of these compounds (Serpone et al., 1994).
Materials Science Applications
- Synthesis of High-Nuclearity Clusters : 2,6-Bis(hydroxymethyl)phenols, which share a structural similarity to this compound, have been used for the synthesis of high-nuclearity clusters with potential applications in materials science due to their interesting magnetic properties (Glaser et al., 2009).
Catalysis and Synthesis
- Catalysis in Selective Synthesis : Cyclodextrins have been used as catalysts for the para-selective hydroxymethylation of phenol, indicating potential applications of related compounds like this compound in selective synthetic processes (Morozumi et al., 1991).
Pharmacological Research
- Pharmacological Effects of Related Compounds : While not directly related to this compound, research on chlorogenic acid, a phenolic compound, highlights the broad interest in phenols for their potential therapeutic roles and biological activities (Naveed et al., 2018).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is also associated with hazard statements H315, H319, and H335 .
Properties
IUPAC Name |
3-chloro-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASBWZSSWBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612027 | |
Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171569-42-9 | |
Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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